molecular formula C9H16O4S B11999992 2-(Pentylsulfanyl)butanedioic acid CAS No. 5413-66-1

2-(Pentylsulfanyl)butanedioic acid

Cat. No.: B11999992
CAS No.: 5413-66-1
M. Wt: 220.29 g/mol
InChI Key: HQYPQYPNUGRPSM-UHFFFAOYSA-N
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Description

2-(Pentylsulfanyl)butanedioic acid is an organic compound with a unique structure that includes a pentylsulfanyl group attached to a butanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentylsulfanyl)butanedioic acid typically involves the introduction of a pentylsulfanyl group to a butanedioic acid derivative. One common method is the reaction of pentylthiol with a suitable butanedioic acid precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Pentylsulfanyl)butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

    Substitution: The pentylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Pentylsulfanyl)butanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pentylsulfanyl)butanedioic acid involves its interaction with molecular targets through its functional groups. The pentylsulfanyl group can interact with proteins and enzymes, potentially affecting their activity. The carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Succinic acid: A simple dicarboxylic acid with a similar backbone but without the pentylsulfanyl group.

    2-(Carboxymethylthio)succinic acid: Similar structure with a carboxymethylthio group instead of a pentylsulfanyl group.

    2-(Methoxymethyl)succinic acid: Contains a methoxymethyl group instead of a pentylsulfanyl group.

Uniqueness

2-(Pentylsulfanyl)butanedioic acid is unique due to the presence of the pentylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

5413-66-1

Molecular Formula

C9H16O4S

Molecular Weight

220.29 g/mol

IUPAC Name

2-pentylsulfanylbutanedioic acid

InChI

InChI=1S/C9H16O4S/c1-2-3-4-5-14-7(9(12)13)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)(H,12,13)

InChI Key

HQYPQYPNUGRPSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC(CC(=O)O)C(=O)O

Origin of Product

United States

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